molecular formula C23H18Cl2N2O2 B15015342 4-chloro-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol

4-chloro-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B15015342
M. Wt: 425.3 g/mol
InChI Key: VTCHEWBHEJYAAH-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the benzoxazole ring, followed by the introduction of the chloro and methyl groups through various substitution reactions. The final step often involves the formation of the imino group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Halogen substitution reactions can introduce different halogens into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-chloro-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenol: A simpler compound with similar functional groups but lacking the benzoxazole ring.

    4-chloro-3-methylphenol: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

4-chloro-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

4-chloro-2-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C23H18Cl2N2O2/c1-12-4-7-19-21(8-12)29-23(27-19)16-10-15(5-6-18(16)24)26-11-17-14(3)22(25)13(2)9-20(17)28/h4-11,28H,1-3H3

InChI Key

VTCHEWBHEJYAAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C=C(C(=C4C)Cl)C)O)Cl

Origin of Product

United States

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